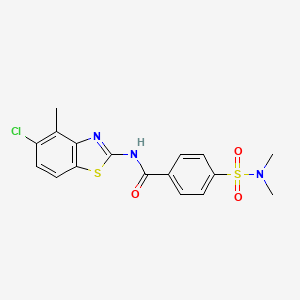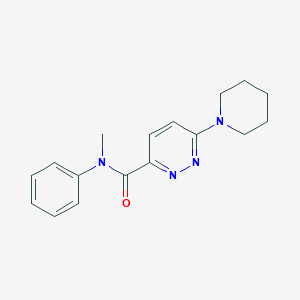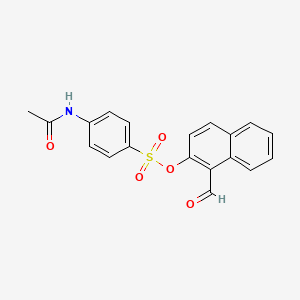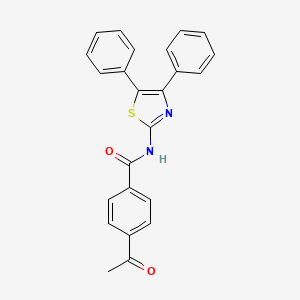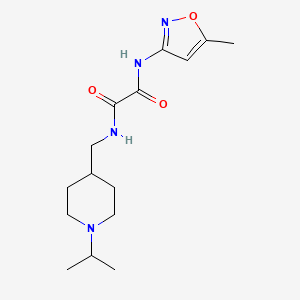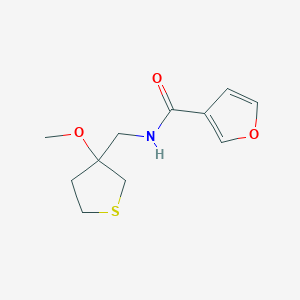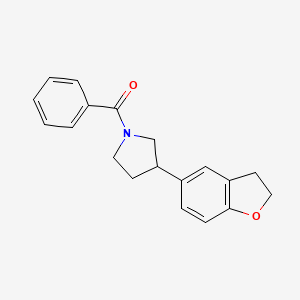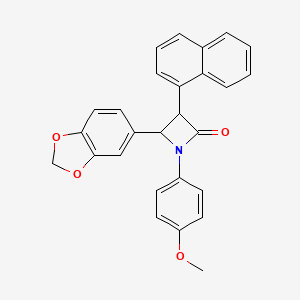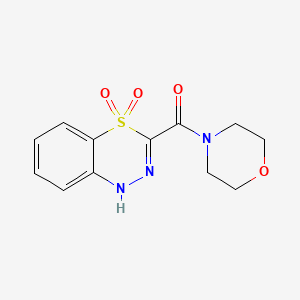
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, and its chemical formula is C11H12N3O4S.
作用機序
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3 by 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has been shown to have various downstream effects such as the activation of Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 by this compound has been reported to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has various advantages and limitations for lab experiments. One of the advantages is its specificity for GSK-3 inhibition, which makes it a useful tool for studying the downstream effects of GSK-3 inhibition. However, this compound has limitations such as its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied for its pharmacokinetic and toxicological properties, which can limit its potential applications in drug development.
将来の方向性
There are various future directions for the study of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide. One direction is the optimization of the synthesis method for better yield and purity. Another direction is the study of the pharmacokinetic and toxicological properties of this compound, which can provide important information for its potential applications in drug development. In addition, the study of the downstream effects of GSK-3 inhibition by this compound can provide insights into its potential therapeutic applications in various diseases.
合成法
The synthesis of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves the reaction of 2-aminothiophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with morpholine and chloroform to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for better yield and purity.
科学的研究の応用
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and diabetes. This compound has been reported to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
特性
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-12(15-5-7-19-8-6-15)11-14-13-9-3-1-2-4-10(9)20(11,17)18/h1-4,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGANUXZXXEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)
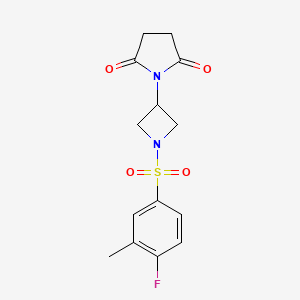
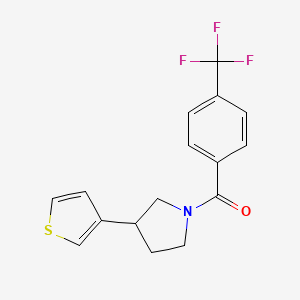
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)
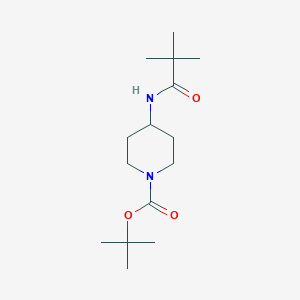
![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)
